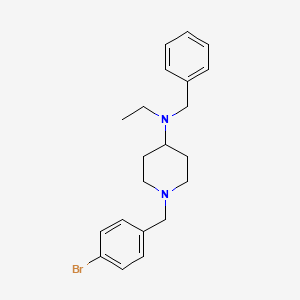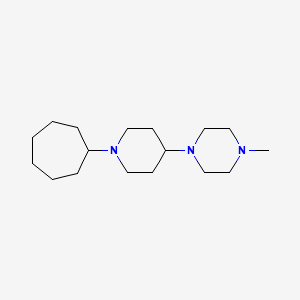![molecular formula C18H16N2O4S B10883944 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and an amino-benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved by treating the benzofuran intermediate with methanol in the presence of a catalyst like sulfuric acid.
Attachment of the Benzothiazole Moiety: The final step involves the coupling of the benzofuran derivative with 6-methyl-1,3-benzothiazol-2-amine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzofuran derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
- 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H16N2O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H16N2O4S/c1-9-4-6-11-13(8-9)25-18(19-11)20-16-10-5-7-12(22-2)15(23-3)14(10)17(21)24-16/h4-8,16H,1-3H3,(H,19,20) |
InChIキー |
BKBGVWMGDDQFAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)

![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)
![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)
